molecular formula C12H15FN2 B13261055 2-Fluoro-5-(pentylamino)benzonitrile

2-Fluoro-5-(pentylamino)benzonitrile

Cat. No.: B13261055
M. Wt: 206.26 g/mol
InChI Key: IBNIRACEWPQBIK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentylamino)benzonitrile: is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a fluoro group at the second position, a pentylamino group at the fifth position, and a nitrile group on the benzene ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentylamino)benzonitrile can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

2-Fluoro-5-(pentylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(pentylamino)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-5-(pentylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-2-3-4-7-15-11-5-6-12(13)10(8-11)9-14/h5-6,8,15H,2-4,7H2,1H3

InChI Key

IBNIRACEWPQBIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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